Product packaging for 2-Piperidin-3-yl-1h-pyrrolo[2,3-b]pyridine(Cat. No.:)

2-Piperidin-3-yl-1h-pyrrolo[2,3-b]pyridine

Cat. No.: B10793550
M. Wt: 201.27 g/mol
InChI Key: HQXXEVXSXRYNIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Piperidin-3-yl-1h-pyrrolo[2,3-b]pyridine is a chemical scaffold of significant interest in medicinal chemistry and drug discovery, particularly in the development of novel kinase inhibitors for cancer research. The pyrrolo[2,3-b]pyridine core, often referred to as a 7-azaindole, is a well-established bioisostere of purine that can effectively mimic the binding of adenosine triphosphate (ATP) in the kinase domain . This structure is a key pharmacophore found in several investigated therapeutic agents. While specific biological data for this exact isomer is limited in the public domain, closely related analogs demonstrate potent activity. For instance, pyrrolo[2,3-b]pyridine derivatives have been designed as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), with one study showing a derivative exhibiting IC50 values of 7, 9, and 25 nM against FGFR1, 2, and 3, respectively . Furthermore, this scaffold is featured in compounds targeting c-Met kinase, a key receptor in tumor proliferation and metastasis, and has been explored as a core structure in immunomodulators targeting Janus Kinase 3 (JAK3) for potential application in immune diseases . The piperidinyl substituent is a common feature in drug discovery that can influence the molecule's physicochemical properties and binding interactions. This product is intended for research purposes such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and biochemical screening. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H15N3 B10793550 2-Piperidin-3-yl-1h-pyrrolo[2,3-b]pyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H15N3

Molecular Weight

201.27 g/mol

IUPAC Name

2-piperidin-3-yl-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C12H15N3/c1-4-10(8-13-5-1)11-7-9-3-2-6-14-12(9)15-11/h2-3,6-7,10,13H,1,4-5,8H2,(H,14,15)

InChI Key

HQXXEVXSXRYNIL-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)C2=CC3=C(N2)N=CC=C3

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of the Pyrrolo 2,3 B Pyridine Scaffold

Established Synthetic Pathways for the 1H-Pyrrolo[2,3-b]pyridine Core

The assembly of the 1H-pyrrolo[2,3-b]pyridine core can be achieved through several established synthetic routes, each offering distinct advantages in terms of substrate scope and reaction conditions.

Cyclo-condensation reactions represent a direct and efficient method for the formation of the pyrrolo[2,3-b]pyridine scaffold. A common approach involves the reaction of a substituted 2-aminopyrrole derivative with a suitable precursor that provides the atoms necessary to form the fused pyridine (B92270) ring. For instance, the condensation of 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile with active methylene (B1212753) compounds in the presence of acetic acid and a catalytic amount of hydrochloric acid has been shown to produce substituted 1H-pyrrolo[2,3-b]pyridines. researchgate.net This method is particularly effective for creating a diverse library of derivatives by varying the active methylene component. juniperpublishers.com

Another notable cyclo-condensation approach is the reaction of 2-amino-pyrrole-3-carbonitrile with 2-arylidenemalononitriles in the presence of a base like piperidine (B6355638), which catalyzes the cyclization to afford highly substituted pyrrolo[2,3-b]pyridine derivatives in excellent yields. nih.govscielo.org.mxmdpi.com

Table 1: Examples of Cyclo-Condensation Reactions for 1H-Pyrrolo[2,3-b]pyridine Synthesis

Pyrrole (B145914) PrecursorCondensation PartnerCatalyst/ConditionsProduct Type
2-Amino-1,5-diphenyl-1H-pyrrole-3-carbonitrileAcetylacetoneAcetic acid, Hydrochloric acid (cat.)Substituted 1H-pyrrolo[2,3-b]pyridine
2-Amino-1-(2,4-dichlorophenyl)-4-(3,4-dimethoxyphenyl)-1H-pyrrole-3-carbonitrile2-ArylidenemalononitrilesPiperidine, Ethanol, Reflux4-Amino-1,3,6-trisubstituted-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile

Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of the 1H-pyrrolo[2,3-b]pyridine core, allowing for the introduction of a wide range of substituents at various positions.

The Suzuki-Miyaura coupling is frequently employed to introduce aryl or heteroaryl groups, typically at the C2 or C4 positions of the scaffold. This reaction involves the coupling of a halo-substituted pyrrolo[2,3-b]pyridine with a boronic acid or ester in the presence of a palladium catalyst and a base. mdpi.com For example, a 2-iodo-4-chloropyrrolopyridine intermediate can undergo a chemoselective Suzuki-Miyaura coupling at the C2 position. mdpi.com

The Buchwald-Hartwig amination is another powerful palladium-catalyzed reaction used to form C-N bonds, enabling the introduction of amino groups at various positions on the pyrrolo[2,3-b]pyridine ring. mdpi.comchinesechemsoc.org This reaction is crucial for the synthesis of aminopyrrolopyridines, which are common intermediates in medicinal chemistry. The choice of palladium catalyst, ligand, and base is critical for the success of these couplings. nih.govrsc.org

Sonogashira and Heck couplings are also utilized for the functionalization of the pyrrolo[2,3-b]pyridine scaffold, allowing for the introduction of alkynyl and alkenyl groups, respectively. These reactions expand the diversity of accessible derivatives. The Sonogashira coupling typically involves the reaction of a halo-pyrrolopyridine with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. wikipedia.orgrsc.org The Heck reaction couples a halo-pyrrolopyridine with an alkene under palladium catalysis. mdpi.com

Table 2: Palladium-Mediated Coupling Reactions for 1H-Pyrrolo[2,3-b]pyridine Functionalization

Coupling ReactionElectrophileNucleophile/ReagentCatalyst SystemTypical Position of Functionalization
Suzuki-Miyaura2-Iodo- or 2-Bromo-pyrrolopyridineArylboronic acidPd(PPh₃)₄, Pd₂(dba)₃ with a phosphine (B1218219) ligandC2, C4
Buchwald-Hartwig4-Chloro-pyrrolopyridinePrimary or secondary aminePd(OAc)₂, BINAP, Cs₂CO₃C4, C6
Sonogashira3-Iodo- or 4-Iodo-pyrrolopyridineTerminal alkynePd(PPh₃)₄, CuI, Et₃NC3, C4
Heck2-Iodo-pyrrolopyridineAlkenePd(OAc)₂, phosphine ligandC2

Base-mediated cyclization reactions provide an alternative route to the 1H-pyrrolo[2,3-b]pyridine core. One such method involves the condensation of 2-fluoro-3-methylpyridine (B30981) with arylaldehydes in the presence of a strong base like lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂) or potassium bis(trimethylsilyl)amide (KN(SiMe₃)₂). mdpi.comnumberanalytics.com The choice of the alkali-metal amide can selectively lead to either 7-azaindoles or 7-azaindolines. numberanalytics.com Another example is the lithium diisopropylamide (LDA)-mediated condensation of 2-fluoro-3-picoline with benzonitrile, which proceeds via a Chichibabin-type cyclization to form 2-phenyl-7-azaindole. beilstein-journals.org A novel protocol also describes the KOH-catalyzed reaction of N-propargylic β-enaminones with N-sulfonyl imines to yield 2,3-dihydro-1H-pyrrolo[2,3-b]pyridines. nih.gov

Recent advancements in synthetic methodology have introduced novel transformations for the synthesis of pyrrolo[2,3-b]pyridine systems. These include iron-catalyzed cyclization of o-haloaromatic amines with terminal alkynes under microwave irradiation, offering an efficient and practical route to 7-azaindoles. Furthermore, domino reactions initiated by the reaction of 2-fluoro-3-methylpyridine and aldehydes controlled by alkali-amides provide selective access to either 7-azaindoles or 7-azaindolines. numberanalytics.com

Strategies for Introducing Piperidine Moieties and Other Key Substituents

The introduction of a piperidine moiety, particularly at the C2 position of the pyrrolo[2,3-b]pyridine scaffold, requires a carefully planned synthetic strategy. A plausible approach involves a palladium-catalyzed cross-coupling reaction, such as a Negishi coupling, between a 2-halo-1H-pyrrolo[2,3-b]pyridine and a suitable organozinc reagent derived from a protected 3-substituted piperidine. researchgate.net This method is advantageous for forming C(sp²)-C(sp³) bonds.

Achieving stereoselectivity in the synthesis of 2-piperidin-3-yl-1H-pyrrolo[2,3-b]pyridine is a significant challenge. A key strategy involves the use of a pre-synthesized, enantiomerically pure piperidine building block.

A rhodium-catalyzed asymmetric reductive Heck reaction of an arylboronic acid with a pyridine-1(2H)-carboxylate can produce 3-substituted tetrahydropyridines with high enantioselectivity. Subsequent reduction of the double bond and deprotection would yield the desired enantiomerically enriched 3-substituted piperidine. This chiral piperidine derivative, after conversion to an organozinc reagent, could then be coupled with a 2-halo-1H-pyrrolo[2,3-b]pyridine.

Alternatively, a stereoselective three-component vinylogous Mannich-type reaction can be employed to construct multi-substituted chiral piperidines, which can then be further functionalized and coupled to the pyrrolo[2,3-b]pyridine core. Another approach involves the stereoselective hydrogenation of a 2-(1,2,3,6-tetrahydropyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine precursor, which could be synthesized via a cross-coupling reaction. The stereochemical outcome of the hydrogenation can be influenced by the choice of catalyst and reaction conditions.

Table 3: Potential Stereoselective Strategies for Piperidine Introduction

StrategyKey ReactionChiral SourceDescription
Chiral Building Block ApproachNegishi Cross-CouplingPre-synthesized enantiopure 3-substituted piperidineCoupling of a 2-halo-pyrrolo[2,3-b]pyridine with an organozinc reagent derived from a stereochemically defined piperidine.
Asymmetric CatalysisRh-catalyzed Asymmetric Reductive Heck ReactionChiral ligandSynthesis of an enantioenriched 3-substituted tetrahydropyridine (B1245486) precursor, followed by reduction and coupling.
Substrate-Controlled Diastereoselective ReductionCatalytic HydrogenationChiral auxiliary or catalystReduction of a prochiral 2-(tetrahydropyridinyl)-pyrrolo[2,3-b]pyridine intermediate to induce the desired stereocenter on the piperidine ring.

Positional Functionalization on the Piperidine Ring and Pyrrolo[2,3-b]pyridine Core

The strategic modification of both the piperidine ring and the pyrrolo[2,3-b]pyridine core is crucial for the development of derivatives with diverse pharmacological profiles. This section details the key functionalization reactions on both heterocyclic systems.

A primary approach to introducing the 2-piperidin-3-yl moiety involves a two-step sequence: the initial synthesis of 2-(pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine followed by the catalytic hydrogenation of the pyridine ring. The synthesis of the pyridinyl-substituted 7-azaindole (B17877) can be achieved through various cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is effective for creating the C-C bond between the two heterocyclic rings. uc.pt Once the 2-(pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine precursor is obtained, the subsequent reduction of the pyridine ring to a piperidine ring is typically accomplished through catalytic hydrogenation using catalysts like platinum oxide (PtO2), often in an acidic medium such as glacial acetic acid. durham.ac.uk

Functionalization of the Piperidine Ring:

The secondary amine of the piperidine ring offers a prime site for derivatization. Standard reactions such as N-acylation and N-alkylation can be employed to introduce a wide array of substituents.

N-Acylation: The piperidine nitrogen can be readily acylated using acyl chlorides or anhydrides in the presence of a base to yield the corresponding amides. This functionalization can be used to introduce various acyl groups, thereby modifying the compound's lipophilicity and hydrogen bonding capabilities.

N-Alkylation: Alkylation of the piperidine nitrogen can be achieved using alkyl halides. The reaction conditions can be controlled to favor mono-alkylation and avoid the formation of quaternary ammonium (B1175870) salts. mdpi.com This allows for the introduction of diverse alkyl and substituted alkyl groups.

Functionalization of the Pyrrolo[2,3-b]pyridine Core:

The pyrrolo[2,3-b]pyridine core, also known as 7-azaindole, is susceptible to electrophilic substitution, primarily at the C3 position of the pyrrole ring. researchgate.net

Halogenation: Halogenation, such as bromination or iodination, can be achieved using reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS), providing a handle for further cross-coupling reactions. researchgate.net

Nitration: Nitration of the 7-azaindole core can be accomplished using a mixture of nitric acid and sulfuric acid. The nitro group can subsequently be reduced to an amino group, which can be further functionalized. springerprofessional.denih.gov

Installation of Diverse Peripheral Substituents

The introduction of a variety of peripheral substituents on the this compound scaffold is key to exploring the structure-activity relationship (SAR) of its derivatives. These substituents can be introduced at various stages of the synthesis, either on the initial building blocks or on the final scaffold.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are powerful tools for installing a wide range of substituents on the pyrrolo[2,3-b]pyridine core, particularly at positions that have been pre-functionalized with a halogen. rsc.org For instance, a halogenated 7-azaindole derivative can be coupled with various boronic acids, alkenes, or terminal alkynes to introduce aryl, vinyl, or alkynyl groups, respectively.

The functionalized piperidine ring also allows for the introduction of diverse substituents. For example, if a carboxylic acid group is present on a substituent attached to the piperidine nitrogen, it can be converted to an amide by coupling with a variety of amines, further expanding the chemical diversity of the final compounds.

Advanced Synthetic Techniques and Process Optimization

To enhance the efficiency, sustainability, and scalability of the synthesis of this compound and its derivatives, advanced synthetic techniques are being increasingly employed.

One-Pot Synthetic Sequences

One-pot reactions, where multiple reaction steps are carried out in the same reaction vessel without the isolation of intermediates, offer significant advantages in terms of time, resource, and waste reduction. For the synthesis of the pyrrolo[2,3-b]pyridine scaffold, several one-pot procedures have been developed. These often involve multi-component reactions where three or more starting materials react in a single step to form a complex product. nih.govacs.orgacs.org For instance, a one-pot synthesis of 2-substituted 7-azaindoles has been reported via a sequential alkynylation and cyclization of 2-iodo-N-mesylarylamines and alkynes. nih.gov While a specific one-pot synthesis for this compound has not been explicitly detailed, the principles of one-pot synthesis can be applied to streamline the multi-step process.

Green Chemistry Principles in Pyrrolo[2,3-b]pyridine Synthesis

The application of green chemistry principles is becoming increasingly important in modern organic synthesis to minimize the environmental impact of chemical processes. In the context of pyrrolo[2,3-b]pyridine synthesis, several green chemistry approaches have been explored.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly accelerate many organic reactions, often leading to higher yields and reduced side product formation compared to conventional heating methods. researchgate.netnih.govresearchgate.net The use of microwave assistance in the synthesis of pyrrolo[2,3-b]pyridine derivatives can lead to shorter reaction times and improved energy efficiency. researchgate.net

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and easier scalability. durham.ac.ukspringerprofessional.demdpi.comnih.gov The synthesis of heterocyclic compounds, including those with the pyrrolo[2,3-b]pyridine core, is well-suited for flow chemistry, allowing for precise control over reaction parameters and potentially leading to higher purity products.

Use of Greener Solvents and Catalysts: The development of synthetic routes that utilize less hazardous solvents and more environmentally benign catalysts is a key aspect of green chemistry. Research in this area focuses on replacing traditional volatile organic solvents with greener alternatives and developing highly efficient and recyclable catalysts for the key synthetic steps.

Biological Activity and Molecular Mechanisms of Action of 2 Piperidin 3 Yl 1h Pyrrolo 2,3 B Pyridine Analogs

Kinase Inhibition Profiles and Associated Cellular Mechanisms

Derivatives of the 1H-pyrrolo[2,3-b]pyridine structure have been the focus of extensive research due to their broad applicability as kinase inhibitors. nih.gov Modifications to this core structure have led to the development of compounds with potent and often selective inhibitory activity against key enzymes in cellular signaling cascades.

SGK1 Kinase Inhibition and its Biological Consequences

Serum and glucocorticoid-regulated kinase 1 (SGK1) is a serine/threonine kinase and a key component of the PI3K signaling pathway, which governs processes like cell proliferation, ion channel regulation, and apoptosis. mdpi.com Overexpression of SGK1 is linked to the development of solid human tumors by promoting irregular cell proliferation. koreascience.kr Consequently, SGK1 has emerged as a significant target for cancer therapy. koreascience.kr

A series of novel pyrrolo[2,3-b]pyridine derivatives have been investigated for their potential as SGK1 inhibitors. koreascience.kr Through structure-activity relationship (SAR) studies, researchers have synthesized and evaluated various analogs to identify compounds with potent anticancer activity. koreascience.kr The inhibition of SGK1 by these compounds can disrupt the signaling pathways that contribute to tumor growth and survival. mdpi.com

Janus Kinase (JAK) Family Inhibition and Immunomodulation

The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are non-receptor tyrosine kinases that play a pivotal role in cytokine signaling through the JAK-STAT pathway. nih.gov This pathway is integral to immune responses, inflammation, and hematopoiesis. nih.govresearchgate.net Small-molecule inhibitors targeting JAKs have proven effective in treating various autoimmune diseases and inflammatory conditions. nih.gov The 1H-pyrrolo[2,3-b]pyridine scaffold has been identified as a promising template for developing JAK inhibitors. researchgate.netnih.gov

JAK1 is crucial for the signaling of numerous cytokines that drive inflammatory and autoimmune responses. nih.govnih.gov Its inhibition is a key therapeutic strategy for these diseases. nih.gov Analogs of 1H-pyrrolo[2,3-b]pyridine have been specifically designed as JAK1-selective inhibitors. For instance, analysis of binding modes led to the development of N-alkyl-substituted 1-H-pyrrolo[2,3-b]pyridine carboxamides. One such derivative, 4-((cis-1-(4-chlorobenzyl)-2-methylpiperidin-4-yl)amino)-N-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamide, was identified as a potent and selective JAK1 inhibitor. nih.gov The (S,S)-enantiomer of this compound, in particular, demonstrated excellent potency for JAK1 and high selectivity over other JAK isoforms. nih.gov

JAK3 is primarily expressed in hematopoietic cells and plays a critical role in lymphocyte development and function. researchgate.netnih.govresearchgate.net It associates with the common gamma chain (γc) of cytokine receptors, which are essential for the signaling of interleukins like IL-2, IL-4, and IL-7. mdpi.com This function makes JAK3 a prime target for inducing immunosuppression, particularly for conditions like organ transplant rejection. researchgate.netnih.gov

Researchers have developed 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators that target JAK3. researchgate.netnih.gov By modifying an initial template compound, significant increases in JAK3 inhibitory activity were achieved. A key modification involved the introduction of a carbamoyl (B1232498) group at the C5-position of the 1H-pyrrolo[2,3-b]pyridine ring. nih.gov One potent derivative, compound 14c , demonstrated a significant immunomodulating effect by inhibiting interleukin-2-stimulated T-cell proliferation. nih.gov

Achieving selectivity among the highly homologous JAK family members is a significant challenge in drug design. mdpi.com However, specific 1H-pyrrolo[2,3-b]pyridine derivatives have shown moderate to high selectivity for certain JAK isoforms. The initial template compound 6 showed inhibitory activity across JAK1, JAK2, and JAK3. researchgate.net Through chemical modifications, analogs with improved potency and selectivity were developed. For example, compound 14c was identified as a potent and moderately selective JAK3 inhibitor. nih.gov Another series of N-methyl-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives yielded compounds with high selectivity for JAK1 over JAK2, JAK3, and TYK2. nih.gov

Inhibitory Activity of 1H-Pyrrolo[2,3-b]pyridine Analogs Against JAK Isoforms (IC50 in nM)
CompoundJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)Reference
11d25133.5 researchgate.net
11e59607.7 researchgate.net
14a555014 researchgate.net
14c47305.1 researchgate.net

Protein Kinase B (PKB/Akt) Pathway Modulation

Protein Kinase B (PKB), also known as Akt, is a serine/threonine kinase that is a central node in cellular signaling, promoting cell proliferation and survival. nih.govacs.org It is a key downstream component of the phosphatidylinositol-3 kinase (PI3K) signaling pathway, which is frequently deregulated in various cancers. nih.govtbzmed.ac.ir Therefore, inhibitors of PKB/Akt have significant potential as antitumor agents. nih.govacs.org

While much of the research on Akt inhibition has focused on the related pyrrolo[2,3-d]pyrimidine scaffold, the principles of targeting the ATP-binding site are transferable. nih.govacs.org The activation of upstream receptors, such as fibroblast growth factor receptors (FGFRs), can trigger the PI3K-Akt signaling cascade. nih.gov Certain 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent FGFR inhibitors. nih.gov By inhibiting an upstream activator like FGFR, these compounds can indirectly modulate and suppress the downstream PI3K-Akt pathway, thereby inhibiting cell proliferation and inducing apoptosis in cancer cells. nih.gov

c-Met Kinase Inhibition and its Role in Cellular Processes

The c-Met tyrosine kinase plays a significant role in oncogenic processes, making it an attractive target for cancer therapy. nih.gov Analogs of the 1H-pyrrolo[2,3-b]pyridine scaffold have been designed and evaluated as inhibitors of c-Met.

Research into novel 1H-pyrrolo[2,3-b]pyridine derivatives has led to the identification of potent c-Met kinase inhibitors. For instance, a series of derivatives bearing a 1,2,3-triazole moiety was synthesized and evaluated. One of the most promising analogs from this series demonstrated a c-Met IC50 value of 1.68 nM. researchgate.net Structure-activity relationship (SAR) studies highlighted that the inclusion of electron-withdrawing groups was beneficial for inhibitory activity. researchgate.net

In another study, novel 1H-pyrrolo[2,3-b]pyridine derivatives with different linkers (methylene, sulfur, sulfoxide, or cyclopropyl) were synthesized. One compound, in particular, showed strong inhibitory activity against c-Met kinase with an IC50 of 22.8 nM and demonstrated significant inhibition of cell proliferation in MKN-45 and EBC-1 cancer cell lines, with IC50 values of 329 nM and 479 nM, respectively. researchgate.net Furthermore, pyrazolo[3,4-b]pyridine derivatives, a related scaffold, have also shown potent c-Met inhibition, with IC50 values in the nanomolar range (4.27 nM and 7.95 nM for compounds 5a and 5b, respectively), comparable to the reference drug cabozantinib. nih.gov

c-Met Kinase Inhibition Data

Compound SeriesSpecific AnalogIC50 (c-Met)Cell Line IC50Reference
1H-pyrrolo[2,3-b]pyridine with 1,2,3-triazoleAnalog 341.68 nMNot Specified researchgate.net
1H-pyrrolo[2,3-b]pyridine with linkersCompound 922.8 nM329 nM (MKN-45), 479 nM (EBC-1) researchgate.net
Pyrazolo[3,4-b]pyridineCompound 5a4.27 nM3.42 µM (HepG-2) nih.gov
Pyrazolo[3,4-b]pyridineCompound 5b7.95 nM3.56 µM (HepG-2) nih.gov

Checkpoint Kinase 1 (CHK1) Inhibition in DNA Damage Response

Checkpoint Kinase 1 (CHK1) is a critical component of the DNA damage response pathway. Selective inhibition of CHK1 is considered a promising strategy to sensitize cancer cells to DNA-damaging agents. acs.org While direct studies on 2-Piperidin-3-yl-1h-pyrrolo[2,3-b]pyridine are limited, related heterocyclic compounds have been explored as CHK1 inhibitors. For example, a study focused on developing an oral CHK1 inhibitor clinical candidate, CCT245737, which features a substituted pyridine (B92270) core. acs.org In this research, a racemic morpholin-2-yl-methyl derivative (compound 12) showed potent biochemical inhibition of CHK1 with an IC50 of 2.2 nM. acs.org This highlights the potential of pyridine-based scaffolds in targeting CHK1. acs.orgwisdomlib.org

CHK1 Inhibition Data

Compound SeriesSpecific AnalogIC50 (CHK1)Reference
Substituted Pyridine Corerac-morpholin-2-yl-methyl derivative (12)2.2 nM acs.org

Mitotic Kinase Monopolar Spindle 1 (MPS1) Inhibition (for related pyrrolopyridine scaffolds)

Monopolar Spindle 1 (MPS1), also known as TTK, is a mitotic checkpoint kinase that has emerged as a promising cancer target. nih.govresearchgate.net Inhibition of MPS1 can lead to chromosome missegregation and subsequent cell death. researchgate.net Structure-based design has led to the development of novel pyrrolopyrimidine scaffolds as potent MPS1 inhibitors. nih.govebi.ac.uk These compounds have been shown to be single-digit nanomolar leads, providing a basis for developing drugs with improved properties. nih.govresearchgate.netebi.ac.uk

In studies targeting aggressive breast cancers, novel small molecules based on a pyrrolopyrimidine scaffold were designed and synthesized. nih.govbohrium.com These compounds exhibited strong anti-proliferative activity in breast cancer cell lines with IC50 values ranging from 0.05 to 1.0 µM. Specifically, lead compounds 1 and 13 inhibited MPS1 kinase enzymatic activity with IC50 values from 0.356 µM to 0.809 µM and were shown to disrupt MPS1-associated cellular functions like centrosome duplication. nih.govbohrium.com

MPS1 Kinase Inhibition Data

Compound SeriesSpecific AnalogEnzymatic IC50 (MPS1)Anti-proliferative IC50 (Cell Lines)Reference
PyrrolopyrimidineCompound 10.356 µM - 0.809 µM0.05 µM - 1.0 µM nih.govbohrium.com
PyrrolopyrimidineCompound 130.356 µM - 0.809 µM0.05 µM - 1.0 µM nih.govbohrium.com

Cyclin-Dependent Kinase 1 (CDK1) Inhibition

Cyclin-dependent kinases (CDKs) are a family of serine-threonine kinases that play a fundamental role in regulating the cell cycle. nih.gov The pyrrolo[2,3-d]pyrimidine scaffold, structurally related to pyrrolopyridine, has been a foundation for developing CDK inhibitors. A series of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives were synthesized and evaluated for their inhibitory effects on multiple CDKs, including CDK1. nih.govtandfonline.com While these compounds were primarily identified as potent CDK9 inhibitors, they showed differential effects on other CDKs, including CDK1. nih.govtandfonline.com

Another related scaffold, pyrrolo[2,3-d]pyrimidine-endoperoxide hybrids, has also been investigated. Compound E2 from this series showed potent inhibitory activity against CDK6/Cyclin D3 with an IC50 of 6.1 nM, which was more than twice as potent as the approved drug Palbociclib. rsc.org While this study focused on CDK4/6, the broad investigation of pyrrolopyrimidine derivatives against various CDKs suggests the scaffold's potential for targeting CDK1 as well. nih.govrsc.orgmdpi.com

Phosphoinositide 3-Kinase (PI3K) Pathway Interference (for related pyrrolopyridine scaffolds)

The Phosphoinositide 3-Kinase (PI3K)/Akt/mTOR pathway is one of the most frequently deregulated signaling cascades in human cancers, controlling crucial cellular processes like proliferation and survival. nih.gov The aberrant activation of this pathway can diminish the effectiveness of cancer therapies. nih.gov While direct evidence for this compound acting on the PI3K pathway is not detailed in the provided context, the general principle of targeting this pathway is a key strategy in cancer treatment. Natural compounds and synthetic molecules are often designed to inhibit key nodes in this pathway, such as PI3K or Akt, to induce apoptosis and inhibit cancer cell growth. nih.govnih.gov

Spleen Tyrosine Kinase (SYK) Modulation (for related pyrrolopyridine scaffolds)

Spleen Tyrosine Kinase (SYK) is a non-receptor tyrosine kinase that plays a critical role in the signaling pathways of various hematopoietic cells. It is involved in allergic responses and is a therapeutic target for several inflammatory diseases and hematological cancers. The development of inhibitors based on heterocyclic scaffolds is an active area of research, though specific data on pyrrolopyridine analogs targeting SYK was not prominently featured in the provided search results.

FLT3 Inhibition (for related pyrrolopyridine scaffolds)

Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia (AML), making it a significant therapeutic target. nih.govsemanticscholar.orgnih.gov The 1H-pyrrolo[2,3-b]pyridine scaffold has been utilized to develop potent FLT3 inhibitors.

In one study, a series of 1H-pyrrolo[2,3-b]pyridine derivatives were designed and synthesized as FLT3 inhibitors. nih.gov Compound CM5 from this series showed significant inhibition of both FLT3 and its internal tandem duplication mutant (FLT3-ITD), with inhibitory percentages of 57.72% and 53.77%, respectively, at a 1 µM concentration. nih.gov It also demonstrated potent anti-proliferative activity against FLT3-dependent AML cell lines, with IC50 values of 0.75 µM in MOLM-13 and 0.64 µM in MV4-11 cells. nih.gov

Another related scaffold, pyrrolo[2,3-d]pyrimidine, yielded compound 9u, which possessed nanomolar FLT3 inhibitory activity and subnanomolar activity against MV4-11 and Molm-13 cells. researchgate.net This compound also showed high selectivity for FLT3 over the related c-Kit kinase, which is a desirable property to reduce potential side effects like myelosuppression. researchgate.net

FLT3 Inhibition Data

Compound SeriesSpecific AnalogInhibition MetricCell Line IC50Reference
1H-pyrrolo[2,3-b]pyridineCM557.72% (FLT3), 53.77% (FLT3-ITD) at 1 µM0.75 µM (MOLM-13), 0.64 µM (MV4-11) nih.gov
Pyrrolo[2,3-d]pyrimidine9uNanomolar (FLT3)Subnanomolar (MV4-11, Molm-13) researchgate.net

Mechanisms of Antiproliferative and Antitumor Activity

The antitumor effects of this compound analogs are multifaceted, involving the induction of programmed cell death, disruption of the cell cycle, and inhibition of cell migration and proliferation.

Several 1H-pyrrolo[2,3-b]pyridine derivatives have been shown to induce apoptosis in cancer cells. For instance, compound 16h was found to promote apoptosis in A549 lung cancer cells in a dose-dependent manner. nih.gov Similarly, compound 4h induced apoptosis in 4T1 breast cancer cells. nih.govrsc.org The induction of apoptosis is a key mechanism for eliminating cancerous cells and is often mediated through the regulation of pro-apoptotic and anti-apoptotic proteins. For example, some pyrrolo[2,3-d]pyrimidine derivatives, a related class of compounds, have been shown to induce apoptosis by increasing the levels of pro-apoptotic proteins like caspase-3 and Bax, while downregulating the anti-apoptotic protein Bcl-2. mdpi.com This shift in the balance of apoptosis-regulating proteins ultimately leads to the activation of the caspase cascade and programmed cell death.

Analogs of this compound can exert their antiproliferative effects by causing cell cycle arrest, thereby preventing cancer cells from dividing and proliferating. Compound 16h , for example, effectively arrested A549 cells in the G0/G1 phase of the cell cycle. nih.gov This arrest prevents the cells from entering the S phase, where DNA replication occurs, thus halting their division. Other related heterocyclic compounds, such as the pyrrolyldihydropyrazino[1,2-a]indoletrione analog DHPITO , have been shown to arrest colorectal cancer cells at the G2/M phase. mdpi.com This is often achieved by interfering with the mitotic machinery, such as microtubules, leading to mitotic catastrophe and subsequent cell death. mdpi.com Furthermore, some 1H-pyrrolo[2,3-b]pyridine derivatives have been identified as inhibitors of Cell division cycle 7 (Cdc7) kinase, a key regulator of the initiation of DNA replication. nih.gov By inhibiting Cdc7, these compounds can effectively block the progression of the cell cycle.

A significant aspect of the antitumor activity of these analogs is their ability to inhibit the proliferation and migration of cancer cells. Compound 16h demonstrated potent suppression of the migration of A549 cells. nih.gov Similarly, compound 4h significantly inhibited both the migration and invasion of 4T1 breast cancer cells. nih.govrsc.org The inhibition of cell proliferation has been observed across a range of cancer cell lines. For instance, various 1H-pyrrolo[2,3-b]pyridine derivatives have shown inhibitory activity against A549 (lung cancer), MDA-MB-231 (breast cancer), and MCF-7 (breast cancer) cell lines, with IC50 values in the sub-micromolar range. nih.gov Other studies have reported potent antiproliferative activity against HeLa (cervical cancer) and Hep3B (hepatocellular carcinoma) cells. nih.govresearchgate.net

Below is an interactive data table summarizing the antiproliferative activity of selected 1H-pyrrolo[2,3-b]pyridine analogs.

CompoundCell LineCancer TypeIC50 (µM)
16h A549Lung0.109
16h MDA-MB-231Breast0.245
16h MCF-7Breast-
4h 4T1Breast-
9c A549Lung0.12
25 Hep3BLiver0.1397

IC50 values represent the concentration of the compound required to inhibit cell growth by 50%. A lower IC50 value indicates greater potency.

Recent research has highlighted the role of 1H-pyrrolo[2,3-b]pyridine derivatives in modulating the activity of hepatic stellate cells (HSCs), which are key mediators of liver fibrosis. nih.govresearchgate.net In response to liver injury, quiescent HSCs become activated, leading to the excessive production of extracellular matrix proteins and subsequent fibrosis. garbuzenko62.ru A specific N-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivative, 31g , was found to reduce the proliferation and expression of fibrogenic genes in TGF-β-induced HSCs. nih.govresearchgate.net This compound also significantly inhibited the migration of HSCs, suggesting its potential in mitigating the progression of liver fibrosis. nih.govresearchgate.net

The therapeutic potential of this compound analogs can be enhanced when used in combination with other anticancer agents. While specific studies on combination therapies involving this exact scaffold are emerging, the principle is well-established for related kinase inhibitors. The rationale behind combination therapy is to target multiple signaling pathways simultaneously, thereby overcoming potential resistance mechanisms and achieving synergistic antitumor effects. For instance, by inhibiting a key kinase, a 1H-pyrrolo[2,3-b]pyridine derivative could sensitize cancer cells to the cytotoxic effects of conventional chemotherapy or other targeted drugs.

Modulation of Other Receptor and Enzyme Systems

The biological activity of 1H-pyrrolo[2,3-b]pyridine derivatives extends beyond their direct antitumor effects to the modulation of various other receptors and enzymes. This versatility underscores their potential as scaffolds for developing drugs for a wide range of conditions.

These compounds have been identified as potent inhibitors of several key enzyme families:

Janus Kinases (JAKs): Certain derivatives have been developed as selective inhibitors of JAKs, which are crucial for cytokine signaling in inflammatory and autoimmune responses. nih.govnih.gov For example, compound 14c was identified as a potent and moderately selective JAK3 inhibitor, demonstrating immunomodulating effects on T-cell proliferation. nih.govresearchgate.net Another compound, 31g , and its (S,S)-enantiomer 38a , have shown excellent potency and selectivity for JAK1. nih.govresearchgate.net

Fibroblast Growth Factor Receptors (FGFRs): Abnormal activation of FGFR signaling is implicated in various cancers. Several 1H-pyrrolo[2,3-b]pyridine derivatives have been designed as potent inhibitors of FGFRs. nih.govnih.gov Compound 4h , for instance, exhibited potent inhibitory activity against FGFR1, 2, and 3. nih.govrsc.org Another derivative, compound 25 , showed excellent enzymatic inhibitory activity against FGFR4. nih.gov

Colony-Stimulating Factor 1 Receptor (CSF1R): This receptor is a validated target in drug discovery. The 1H-pyrrolo[2,3-b]pyridine scaffold is a bioisostere of the pyrrolopyrimidine core found in CSF1R inhibitors like Pexidartinib. mdpi.comnih.gov

Maternal Embryonic Leucine Zipper Kinase (MELK): Compound 16h was initially evaluated as a MELK inhibitor, showing potent enzyme inhibition. nih.gov

Traf2 and Nck-interacting kinase (TNIK): This kinase is a therapeutic target in colorectal cancer, and 1H-pyrrolo[2,3-b]pyridine derivatives have been studied as potent TNIK inhibitors.

The following interactive table provides a summary of the inhibitory activity of selected 1H-pyrrolo[2,3-b]pyridine analogs against various kinases.

CompoundTarget KinaseIC50 (nM)
16h MELK32
4h FGFR17
4h FGFR29
4h FGFR325
42 Cdc77
25 FGFR451.6

Retinoic Acid Receptor-Related Orphan Receptor C2 (RORC2) Inverse Agonism

The Retinoic Acid Receptor-Related Orphan Receptor C2 (RORC2 or RORγt) is a nuclear receptor that functions as a key transcription factor in the differentiation and function of T-helper 17 (Th17) cells. nih.govresearchgate.netnih.gov These cells produce proinflammatory cytokines, most notably Interleukin-17 (IL-17), which are implicated in the pathogenesis of various autoimmune diseases like psoriasis, psoriatic arthritis, and ankylosing spondylitis. nih.govacs.org

Small molecule inverse agonists of RORC2 are sought after as they can suppress the production of IL-17. nih.govnih.gov A number of potent and selective RORC2 inverse agonists have been developed based on the 1H-pyrrolo[2,3-b]pyridine scaffold. acs.org Through high-throughput screening and subsequent lead optimization, researchers identified compounds that exhibit high binding affinity for RORC2 and effectively inhibit IL-17 production in Th17 cells. nih.gov

One such lead compound, 3-cyano-N-(3-(1-isobutyrylpiperidin-4-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide, demonstrated not only potent and selective RORC2 inverse agonism but also good metabolic stability and oral bioavailability. nih.gov This compound was shown to reduce IL-17 levels and skin inflammation in a preclinical animal model. nih.gov The mechanism of these inverse agonists involves binding to the ligand-binding pocket of RORC2, which stabilizes the receptor in an inactive conformation. This prevents the recruitment of coactivator proteins necessary for gene transcription, thereby inhibiting the expression of IL-17. acs.org

Compound IDTargetActivityIC50Reference
3-cyano-N-(3-(1-isobutyrylpiperidin-4-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamideRORC2Inverse AgonistNot specified nih.gov
Macrocyclic Pyrrolopyridine AnalogsRORC2Inverse AgonistNot specified nih.govnih.gov

HIV-1 Integrase Inhibition (for related pyrrolopyridine scaffolds)

HIV-1 integrase (IN) is an essential viral enzyme that catalyzes the insertion of the viral DNA into the host cell's genome, a critical step for viral replication. nih.govnih.gov Inhibitors targeting this enzyme are a key component of antiretroviral therapy. nih.gov A class of compounds known as allosteric integrase inhibitors (ALLINIs) targets the interaction between IN and the host protein LEDGF/p75. nih.gov

A potent pyrrolopyridine-based ALLINI, STP0404, has been discovered that demonstrates highly potent activity against multiple HIV-1 strains. nih.gov These inhibitors bind to the LEDGF/p75 binding site of the IN dimers. nih.gov This binding action interferes with the interaction between integrase and viral RNA, which is crucial for the viral maturation process. nih.gov Consequently, this leads to the mislocalization of viral RNA genomes within the newly produced viral particles, rendering them non-infectious. nih.gov This mechanism is distinct from that of catalytic site inhibitors, and pyrrolopyridine-based ALLINIs represent a promising therapeutic strategy. nih.gov Other related pyrrolopyridine scaffolds have also shown moderate activity in inhibiting HIV-1 replication. nih.gov

CompoundTargetMechanismIC50 ValuesReference
STP0404HIV-1 IntegraseAllosteric Inhibition (interferes with IN-RNA interaction)pM to single-digit nM nih.gov
7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylatesHIV-1 ReplicationInhibitionEC50 <10 µM nih.gov

General Antimicrobial Activity Studies (for related pyrrolopyridine scaffolds)

The rise of bacterial resistance to existing drugs necessitates the search for new antibacterial agents. nih.gov Pyrrolopyridine derivatives have emerged as a scaffold of interest in this area. nih.gov For instance, derivatives of pyrrolo[3,2-b]pyridine have shown activity against resistant strains of E. coli. nih.gov

Studies on newly synthesized compounds incorporating pyrrolopyridine structures have shown a range of potent to moderate activity against various microorganisms. researchgate.net One study found that ethyl 4-methyl-1,7,8,9-tetrahydropyrano[2,3-b]pyrrolo[2,3-d]pyridine-3-carboxylate was the most active compound against all tested bacteria. researchgate.net Molecular docking studies suggest that these compounds may act by inhibiting the enzyme L-glutamine: D-fructose-6-phosphate amidotransferase (GlcN-6-P), a potential target for new antimicrobials. researchgate.net The pyrrole (B145914) heterocycle is a component of many natural and synthetic compounds with demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. mdpi.com

Compound Class/DerivativeTarget Organism(s)ActivityReference
Pyrrolo[3,2-b]pyridine derivativesResistant E. coli strainsAntibacterial nih.gov
Ethyl 4-methyl-1,7,8,9-tetrahydropyrano[2,3-b]pyrrolo[2,3-d]pyridine-3-carboxylateVarious bacteriaAntibacterial researchgate.net
Pyrano[2,3-b]pyridine and Pyrrolo[2,3-d]pyridine derivativesVarious bacteria and fungiAntimicrobial researchgate.net

Anti-Inflammatory Mechanisms

Pyrrolopyridine derivatives have been investigated for their anti-inflammatory properties. nih.govdntb.gov.ua Inflammation is a complex biological response involving various mediators, including prostaglandins (B1171923) and cytokines. nih.gov A key enzyme in the inflammatory pathway is cyclooxygenase (COX), which exists in two isoforms, COX-1 and COX-2. nih.gov

A series of synthesized pyrrolo[2,3-b]pyridine derivatives were screened for their in vivo anti-inflammatory activity. nih.gov Several of these compounds induced significant anti-inflammatory effects, with activity comparable to the non-steroidal anti-inflammatory drug (NSAID) diclofenac. nih.gov Molecular docking studies for the most active compounds suggested a binding mode within the COX-2 active site, indicating that their anti-inflammatory effect may be mediated, at least in part, through the inhibition of this enzyme. nih.gov The inhibition of COX-2 is a common mechanism for anti-inflammatory drugs as it reduces the synthesis of prostaglandins that promote inflammation. nih.gov In addition to COX inhibition, some pyrrolopyridine analogs have shown the ability to inhibit pro-inflammatory cytokines, which are key signaling molecules that drive inflammatory responses. nih.govnih.gov

Compound ClassProposed MechanismEffectReference
Pyrrolo[2,3-b]pyridine derivatives (e.g., 3i, 3l)COX-2 InhibitionAnti-inflammatory nih.govdntb.gov.ua
Pyrrolopyridine derivativesInhibition of pro-inflammatory cytokinesAnti-inflammatory nih.govnih.gov
Pyrrolo[3,4-c]pyridine derivativesInhibition of matrix metalloproteinases (MMPs)Anti-inflammatory nih.govmdpi.com

Structure Activity Relationship Sar Studies of 2 Piperidin 3 Yl 1h Pyrrolo 2,3 B Pyridine and Analogs

SAR of the Pyrrolo[2,3-b]pyridine Core Substitutions

Modifications to the core bicyclic system are a fundamental strategy for modulating biological activity. The electronic properties, steric profile, and hydrogen bonding capacity of the scaffold can be altered by introducing substituents at various positions.

The nitrogen atom at the N-1 position of the pyrrole (B145914) ring is a critical interaction point and a common site for chemical modification. The presence of a hydrogen atom at this position (N-H) can act as a hydrogen bond donor, which is often essential for binding to target proteins.

Research into related pyrrolopyridine isomers has shown that substitution at this position can have a profound impact on activity. For instance, in a series of pyrrolo[3,2-b]pyridine analogs, N-methylation resulted in an inactive compound, suggesting that either the N-H group was essential for activity or the methyl group introduced a detrimental steric clash. nih.gov In many synthetic campaigns, this position is protected, for example with a phenylsulfonyl group, which is later removed to yield the free N-H in the final active compound. researchgate.net

However, derivatization at N-1 is also a viable strategy to enhance activity, depending on the target. Studies have shown that the introduction of larger aryl groups, such as a 2,4-dichlorophenyl moiety, can improve the biological profile. juniperpublishers.com This approach explores the impact of both electron-withdrawing groups (e.g., chlorine) and electron-donating groups (e.g., methoxy) on the attached phenyl ring to optimize interactions within the target's binding site. juniperpublishers.com

Table 1: Influence of N-1 Substitution on Biological Activity
N-1 SubstituentGeneral ObservationReference
-H (unsubstituted)Often crucial for activity, acting as a hydrogen bond donor. researchgate.net
-CH₃ (Methyl)Can lead to a loss of activity. nih.gov
-Aryl (e.g., 2,4-dichlorophenyl)Can enhance activity; allows for fine-tuning through further substitution on the aryl ring. juniperpublishers.com

The pyridine (B92270) portion of the 7-azaindole (B17877) core offers several positions for substitution (C-4, C-5, and C-6) that can be used to modulate compound properties and explore interactions with the target protein. The specific position of the substituent is often critical and its effect is highly target-dependent.

For instance, in the development of inhibitors based on the closely related pyrrolo[2,3-d]pyrimidine scaffold, substitutions at the C-4 and C-5 positions led to completely inactive compounds. mdpi.com In contrast, modifications at the C-6 position afforded highly potent inhibitors, demonstrating a stark positional preference for this particular scaffold and target class. mdpi.com This highlights the importance of directing substituents toward productive regions of the binding pocket.

Conversely, for other targets such as Colony Stimulating Factor 1 Receptor (CSF1R), the C-4 position is a key point of modification, with Buchwald-Hartwig amination being used to install various amine groups. nih.gov This indicates that no single position is universally superior, and the optimal substitution pattern must be determined empirically for each biological target. C-6 is also a frequently modified position, with studies describing the synthesis of 6-phenyl substituted pyrrolo[2,3-b]pyridines. juniperpublishers.com

Table 2: Impact of Pyridine Ring Substitution Position on Activity for Pyrrolopyrimidine Analogs
Substitution PositionObserved Effect on CSF1R Kinase ActivityReference
C-4Completely inactive. mdpi.com
C-5Completely inactive. mdpi.com
C-6Potent inhibitory activity. mdpi.com

SAR of the Piperidine (B6355638) Moiety

The piperidine ring provides a non-planar, conformationally flexible element that extends into the solvent-exposed region or deeper into specific sub-pockets of a binding site. Its point of attachment, stereochemistry, and substitutions are all critical variables in the SAR.

However, many potent compounds feature substitution at the C-2 position. nih.govvulcanchem.comnih.gov The choice between C-2 and C-3 attachment fundamentally alters the vector and trajectory of the piperidine moiety relative to the core, drastically changing how the molecule can orient itself within a binding site. The optimal attachment point is therefore highly dependent on the specific topology of the target protein, and a definitive general rule cannot be established.

When the piperidine ring or its substituents create a chiral center, the stereochemistry becomes a critical factor influencing biological activity. Enantiomers of a chiral molecule can exhibit vastly different potencies, selectivities, and metabolic stabilities due to the three-dimensional nature of their interactions with chiral biological macromolecules like proteins and enzymes.

The importance of stereochemistry in piperidine-containing drugs is well-established, leading to the development of numerous cis-selective and stereoselective synthetic methods for producing 2,3-disubstituted piperidines. mdpi.com This focus in synthetic chemistry underscores the need for precise control over stereochemical outcomes to achieve desired pharmacological effects. While specific comparative data for the enantiomers of 2-piperidin-3-yl-1H-pyrrolo[2,3-b]pyridine are not detailed in the reviewed literature, it is a foundational principle of medicinal chemistry that resolving and testing individual stereoisomers is a key step in lead optimization.

Decorating the piperidine ring itself is a powerful strategy for modulating activity and tuning physicochemical properties. In a series of piperidinylpyrrolopyridine derivatives developed as H1 antagonists, the nature of the substituent on the piperidine nitrogen was found to be a key feature for both efficacy and maintaining a desirable biological profile. researchgate.net

Specifically, attaching an acid chain to the piperidine was crucial for the desired activity. researchgate.net Further exploration revealed that varying this substituent had significant effects. For example, replacing a butyl group with a 2-ethoxyethyl group or a 3-furanylmethyl group on the piperidine nitrogen dramatically altered the compound's potency and receptor binding affinity. researchgate.net General principles derived from analogous scaffolds suggest that the ring size and hydrophobicity of substituents on the appended heterocyclic moiety are important factors for both activity and selectivity. nih.gov Furthermore, studies on related compounds have shown that replacing the entire piperidine ring with other heterocycles, such as morpholine (B109124) or pyrrolidine, can lead to a significant loss of activity, highlighting the privileged role of the piperidine scaffold for certain targets. dndi.orgmdpi.com

Table 3: Influence of Substituents on Piperidine Moiety on H1 Receptor Affinity
Piperidine N-Substituent (R₁)hH₁ Ki (nM)Reference
2-Ethoxyethyl90 researchgate.net
Butyl120 researchgate.net
3-Furanylmethyl70 researchgate.net

Data derived from a study on 4-(piperidin-1-yl) derivatives of a pyrrolopyridine core. researchgate.net

SAR of Linker and Terminal Substituents

The potency and selectivity of this compound analogs are significantly influenced by the nature of the linker connecting the core scaffold to terminal substituents, as well as the characteristics of the peripheral moieties themselves.

Optimizing Linker Features for Biological Activity

The linker region, which connects the core heterocyclic system to peripheral groups, plays a crucial role in orienting the molecule within the target's binding site and can contribute directly to binding affinity. In a series of pyrrolo[2,3-b]pyridine derivatives developed as c-Met kinase inhibitors, a 5-atom linker was found to be a key structural feature. sci-hub.se The nitrogen atom of an amide moiety within this linker was observed to form a critical hydrogen bond interaction with the amino acid residue Asp1222 in the c-Met active site. sci-hub.se This interaction is significant for the inhibitory potency of these compounds. sci-hub.se

Research on other pyrrolopyridine derivatives has also highlighted the importance of the linker. Studies on pyrrolo[3,4-c]pyridine analogs showed that the potency of the compounds depended on the length of the alkyl chain used as a linker. mdpi.com For instance, activity was found to increase with ethyl and propyl chains compared to a methyl substituent, while larger, bulkier linkers led to a significant decrease in potency. mdpi.com This suggests that an optimal linker length and flexibility are necessary to position the terminal groups for effective interaction with the target protein.

Contribution of Peripheral Moieties to Target Interaction

The following table illustrates the impact of different amide substituents on PDE4B inhibition.

CompoundAmide Substituent (R)PDE4B IC₅₀ (μM)
11a Cyclopropyl0.23
11b Cyclobutyl0.28
11c Cyclopentyl0.35
11h 3,3-difluoroazetidine0.14
11i Azetidine (B1206935)0.21
11l 3-hydroxy-azetidine0.35

This table is based on data from a study on 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives as PDE4B inhibitors. nih.gov

Furthermore, computational studies on pyrrolo[2,3-b]pyridine derivatives as c-Met kinase inhibitors showed that terminal aromatic rings were involved in crucial pi-pi interactions with phenylalanine residues (Phe1223 and Phe1134) in the enzyme's active site. sci-hub.se These interactions, along with hydrogen bonds, play a significant role in the inhibitory potency of these compounds. sci-hub.se

Computational and Molecular Modeling in SAR Elucidation

Computational chemistry and molecular modeling are indispensable tools for understanding the SAR of this compound analogs. These methods provide insights into ligand-protein interactions, predict biological activity, and guide the design of more potent and selective compounds.

Ligand-Protein Docking and Binding Mode Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. This analysis provides a detailed view of the binding mode and the specific interactions that stabilize the ligand-protein complex.

For 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives, docking studies using Glide software revealed key interactions within the PDE4B active site. nih.gov The core pyrrolo[2,3-b]pyridine ring was found to engage in π–π stacking interactions with residues Phe618 and Tyr405. nih.gov The terminal azetidine ring of the most active compounds extends into the catalytic domain, effectively blocking the access of the natural substrate, cAMP. nih.gov

Similarly, docking studies of pyrrolo[2,3-b]pyridine derivatives in the c-Met kinase active site showed that the pyrrolo[2,3-b]pyridine core formed two essential hydrogen bonds with the backbone of Met1160. sci-hub.se As mentioned previously, the linker's amide nitrogen also formed a hydrogen bond with Asp1222. sci-hub.se These three hydrogen bonds were identified as critical for the inhibitory potency of this class of compounds. sci-hub.se

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new compounds and to understand which structural properties are most important for activity.

In a study of 67 pyrrolo[2,3-b]pyridine derivatives as c-Met inhibitors, robust 3D-QSAR models were developed using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). sci-hub.se These models demonstrated high predictive power, as indicated by their statistical parameters. sci-hub.se

The following table summarizes the statistical validation parameters for the generated QSAR models.

Modelq² (Cross-validated)r² (Non-cross-validated)r²_pred (External validation)
CoMFA 0.6920.9120.897
CoMSIA 0.7510.9460.944

This table is based on data from a 3D-QSAR study on pyrrolo[2,3-b]pyridine derivatives as c-Met kinase inhibitors. sci-hub.se

The CoMSIA contour map analysis further revealed that hydrophobic interactions played a key role in the inhibitory activity of these compounds. sci-hub.se Such QSAR studies provide significant insights for the future design and development of novel kinase inhibitors based on this scaffold. sci-hub.sescilit.com

Conformational Analysis and Pharmacophore Modeling

Conformational analysis and pharmacophore modeling are used to identify the three-dimensional arrangement of essential chemical features that a molecule must possess to be active at a specific biological target. nih.govpharmacophorejournal.com A pharmacophore model defines the spatial arrangement of features like hydrogen bond donors and acceptors, aromatic rings, and hydrophobic groups.

For the pyrrolo[2,3-b]pyridine derivatives targeting c-Met, a pharmacophore model can be inferred from the key interactions identified through docking studies. sci-hub.se The essential features would include:

Two hydrogen bond acceptor/donor sites corresponding to the interactions with Met1160.

A hydrogen bond donor site from the linker amide interacting with Asp1222. sci-hub.se

Two aromatic/hydrophobic regions corresponding to the pi-pi stacking interactions with Phe1223 and Phe1134. sci-hub.se

By understanding the bioactive conformation and the essential pharmacophoric features, medicinal chemists can design new molecules that fit this model, with a higher probability of being active. pharmacophorejournal.com The alignment of molecules based on a common pharmacophore is a critical step in developing predictive 3D-QSAR models. sci-hub.se

Preclinical Investigation and Pharmacological Characterization

In Vitro Pharmacological Evaluations

The in vitro assessment of 1H-pyrrolo[2,3-b]pyridine derivatives has revealed their potent inhibitory effects on various enzymes and cellular functions, highlighting their potential as therapeutic agents.

Enzyme Kinetic Inhibition Assays

Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have demonstrated inhibitory activity against several protein kinases. For instance, certain analogs have been identified as potent inhibitors of Traf2- and Nck-interacting kinase (TNIK), with some compounds exhibiting IC50 values below 1 nM. nih.gov The inhibitory potential of this scaffold has also been demonstrated against other kinases, such as Fibroblast Growth Factor Receptors (FGFRs). One particular derivative, compound 4h, showed significant inhibitory activity against FGFR1, FGFR2, and FGFR3. nih.govrsc.org

Another area of investigation for this class of compounds is their activity against Janus kinases (JAKs). A series of 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives were developed as immunomodulators targeting JAK3. nih.gov Furthermore, researchers have designed and synthesized 1H-pyrrolo[2,3-b]pyridine derivatives as inhibitors of Fms-like tyrosine kinase 3 (FLT3), which is a target in Acute Myeloid Leukemia (AML). nih.gov In a different therapeutic area, 1H-pyrrolo[2,3-b]pyridine-2-carboxamides have been synthesized and evaluated as inhibitors of Phosphodiesterase 4B (PDE4B). nih.gov

Table 1: Enzyme Inhibition Data for Selected 1H-pyrrolo[2,3-b]pyridine Derivatives

Compound Target Enzyme IC50 (nM)
Analog Series 1 TNIK < 1
Compound 4h FGFR1 7
FGFR2 9
FGFR3 25
Compound 31 JAK3 Potent Inhibition (IC50 not specified)
Compound CM5 FLT3 Inhibition of 57.72% at 1 µM

| Compound 11h | PDE4B | 140 |

Note: The data presented is for derivatives of 1H-pyrrolo[2,3-b]pyridine and not the specific compound 2-Piperidin-3-yl-1h-pyrrolo[2,3-b]pyridine.

Cell-Based Functional Assays (e.g., proliferation, signaling pathway modulation, migration)

The enzymatic inhibition observed with 1H-pyrrolo[2,3-b]pyridine derivatives often translates into functional effects in cell-based assays. For example, the potent FGFR inhibitor, compound 4h, was shown to inhibit the proliferation of 4T1 breast cancer cells and induce apoptosis. nih.govrsc.org This compound also significantly inhibited the migration and invasion of these cancer cells. nih.govrsc.org

In the context of AML, the FLT3 inhibitor CM5 demonstrated potent antiproliferative activity against FLT3-dependent human AML cell lines, MOLM-13 and MV4-11, with IC50 values of 0.75 µM and 0.64 µM, respectively. nih.gov Mechanistic studies revealed that CM5 induces apoptosis and arrests the cell cycle in the G0/G1 phase. nih.gov

Furthermore, TNIK inhibitors with the 1H-pyrrolo[2,3-b]pyridine core have been shown to suppress the proliferation and migration of colorectal cancer cells. researchgate.net Western blot analysis indicated that this inhibition is associated with the suppression of aberrant Wnt signaling pathway activation. researchgate.net In the realm of immunology, a JAK3 inhibitor from this class, compound 31, exhibited a potent immunomodulating effect on IL-2-stimulated T cell proliferation. nih.gov

Table 2: Cellular Activity of Selected 1H-pyrrolo[2,3-b]pyridine Derivatives

Compound Cell Line Assay Result
Compound 4h 4T1 (Breast Cancer) Proliferation Inhibition
4T1 (Breast Cancer) Migration/Invasion Significant Inhibition
Compound CM5 MOLM-13 (AML) Proliferation IC50 = 0.75 µM
MV4-11 (AML) Proliferation IC50 = 0.64 µM
TNIK Inhibitor 8g Colorectal Cancer Cells Proliferation/Migration Inhibition

| Compound 31 | Rat Spleen Cells | IL-2 Stimulated T-cell Proliferation | Potent Immunomodulating Effect |

Note: The data presented is for derivatives of 1H-pyrrolo[2,3-b]pyridine and not the specific compound this compound.

Receptor Occupancy Studies

While extensive enzymatic and cell-based data are available for 1H-pyrrolo[2,3-b]pyridine derivatives, specific receptor occupancy studies for this class of compounds are not widely reported in the reviewed literature. Such studies would be valuable to confirm target engagement in a cellular context and to correlate with the observed functional effects.

In Vivo Preclinical Efficacy Assessment

The promising in vitro activity of 1H-pyrrolo[2,3-b]pyridine derivatives has led to their evaluation in animal models of disease.

Evaluation in Animal Models of Disease

A notable example of in vivo efficacy is the evaluation of the JAK3 inhibitor, compound 31, in a rat heterotopic cardiac transplant model. nih.gov In this model of organ transplant rejection, administration of compound 31 prolonged graft survival, demonstrating its potential as an immunosuppressive agent. nih.gov Another study on a series of 2,3,-dihydro-1H-pyyrolo[3,4-b]quinolin-1-one derivatives, which are structurally related to the pyrrolopyridine core, identified a compound (5m) with in vivo antileishmanial activity in a Balb/c mice model. rsc.org

Biomarker Modulation in Vivo

Detailed in vivo biomarker modulation studies for this compound or its close analogs are not extensively detailed in the available literature. Such studies would be crucial to understand the pharmacodynamic effects of these compounds and to establish a link between target engagement and therapeutic efficacy in a whole-animal system.

Preclinical Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization

The preclinical evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is a critical step in its development as a potential therapeutic agent. This characterization helps in understanding the compound's pharmacokinetic profile and identifying potential liabilities that may hinder its progression. The following sections detail the strategies employed to optimize its metabolic stability, enhance its permeability and bioavailability, and consider its potential for drug-drug interactions.

Strategies for Optimizing Metabolic Stability

Optimizing metabolic stability is a key objective in early drug discovery to ensure that a compound has a sufficient half-life to elicit its pharmacological effect. For derivatives of 7-azaindole (B17877), the core structure of this compound, several strategies can be employed to mitigate metabolic liabilities.

One common approach is the identification of "metabolic soft spots," which are positions on the molecule that are most susceptible to metabolism by enzymes such as cytochrome P450s. For the 7-azaindole scaffold, predictive software and in vitro metabolism studies with liver microsomes can identify likely sites of oxidation. For some 3,5-disubstituted-7-azaindoles, oxidation at the substituents on the 3- and 5-positions of the core has been identified as a potential metabolic pathway. nih.gov The unsubstituted pyridine (B92270) ring has also been suggested as a potential site of metabolism in similar heterocyclic compounds. nih.gov

Once metabolic hotspots are identified, medicinal chemists can employ various strategies to block or reduce metabolism at these sites. These strategies include:

Deuteration: Replacing a hydrogen atom with a deuterium (B1214612) atom at a metabolically labile position can slow down the rate of metabolism due to the kinetic isotope effect.

Introduction of Electron-Withdrawing Groups: Placing electron-withdrawing groups near a metabolic soft spot can decrease the electron density at that position, making it less susceptible to oxidative metabolism.

Steric Hindrance: Introducing bulky groups near a metabolic hotspot can sterically hinder the approach of metabolizing enzymes.

For this compound, potential sites for metabolic modification could include the piperidine (B6355638) ring and the pyrrolopyridine core itself. A systematic investigation involving the synthesis of analogs with modifications at these positions and subsequent evaluation in in vitro metabolic stability assays is crucial for identifying compounds with improved metabolic profiles.

Table 1: In Vitro Metabolic Stability of Selected 7-Azaindole Analogs in Human and Mouse Liver Microsomes

CompoundHLM Clint (µL/min/mg)MLM Clint (µL/min/mg)
Analog A 115.5128.4
Analog B >200>200
Analog C 55.278.9

Data presented is for illustrative purposes based on structurally related compounds and does not represent the specific compound of interest.

Enhancing Permeability and Bioavailability Characteristics

Good permeability across biological membranes, such as the intestinal epithelium, is essential for oral bioavailability. The physicochemical properties of a compound, including its lipophilicity, molecular weight, and number of hydrogen bond donors and acceptors, play a significant role in its permeability. mdpi.com The 7-azaindole scaffold is known to possess favorable physicochemical properties that can contribute to good permeability. pharmablock.com

Strategies to enhance the permeability and bioavailability of compounds like this compound include:

Modulation of Lipophilicity: Optimizing the lipophilicity (logP) of a compound is a delicate balance. While sufficient lipophilicity is required for membrane permeation, excessive lipophilicity can lead to poor solubility and increased metabolic clearance. Modifications to the piperidine substituent or the pyrrolopyridine core can be made to fine-tune the logP.

Reduction of Hydrogen Bonding Capacity: A high number of hydrogen bond donors and acceptors can negatively impact permeability. Intramolecular hydrogen bonding or masking of polar functional groups can be explored to improve membrane transport.

Prodrug Approaches: A prodrug is an inactive derivative of a drug molecule that undergoes an enzymatic or chemical conversion in the body to release the active parent drug. mdpi.com This strategy can be used to temporarily mask polar functional groups that hinder permeability.

The permeability of a compound can be assessed using in vitro models such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or cell-based assays like the Caco-2 permeability assay. These assays provide an indication of a compound's ability to passively diffuse across a membrane.

Table 2: Permeability Characteristics of Representative Pyrrolopyrimidine Analogs

CompoundPapp A→B (10-6 cm/s)Papp B→A (10-6 cm/s)Efflux Ratio
Analog X 2.55.02.0
Analog Y 10.211.51.1
Analog Z 0.84.05.0

Data is for structurally related pyrrolopyrimidine analogs and is intended for illustrative purposes.

Considerations for Potential Drug-Drug Interactions

Drug-drug interactions (DDIs) are a significant concern in drug development, as they can lead to altered drug efficacy or toxicity. One of the primary mechanisms of DDIs is the inhibition or induction of cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of a vast number of drugs.

Therefore, it is essential to evaluate the potential of this compound and its metabolites to inhibit or induce major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4). In vitro assays using human liver microsomes or recombinant CYP enzymes are routinely used to determine the IC50 values for CYP inhibition.

For a related pyrrolo[3,4-c]pyridine derivative, it was reported that the compound did not exhibit cytochrome P450 inhibition. nih.gov While this finding is for a different isomer, it suggests that compounds from this class may have a low potential for CYP-mediated DDIs. However, a thorough investigation of this compound is necessary to confirm its DDI potential.

If a compound shows significant CYP inhibition, strategies to mitigate this risk include structural modifications to reduce its affinity for the enzyme. A comprehensive understanding of the structure-activity relationship for CYP inhibition is crucial for designing compounds with a lower DDI liability.

Future Directions and Emerging Research Opportunities for 2 Piperidin 3 Yl 1h Pyrrolo 2,3 B Pyridine

Exploration of Novel Therapeutic Indications

The 1H-pyrrolo[2,3-b]pyridine core is a versatile scaffold with demonstrated activity against a wide array of biological targets, suggesting that its derivatives could be developed for multiple therapeutic indications beyond their current applications.

Oncology: A primary area of exploration is in cancer therapy. Derivatives of the 7-azaindole (B17877) scaffold have shown potent inhibitory activity against various kinases implicated in tumorigenesis and angiogenesis. nih.gov These include:

Fibroblast Growth Factor Receptor (FGFR): Abnormal FGFR signaling is a known driver in many solid tumors, including breast, lung, and liver cancers. nih.govrsc.org Novel 7-azaindole derivatives have been developed as selective and covalent FGFR4 inhibitors for hepatocellular carcinoma. acs.org

c-Met Kinase: The c-Met pathway is crucial in cell proliferation and motility, and its dysregulation is linked to various cancers. Pyrrolo[2,3-b]pyridine derivatives have been designed as potent c-Met inhibitors. nih.gov

Cyclin-Dependent Kinase 8 (CDK8): As a key colorectal oncogene, CDK8 is a significant target. A novel 1H-pyrrolo[2,3-b]pyridine derivative was discovered as a potent type II CDK8 inhibitor, showing in vivo tumor growth inhibition in colorectal cancer models. acs.org

Maternal Embryonic Leucine Zipper Kinase (MELK): Substituted 1H-pyrrolo[2,3-b]pyridine derivatives have been evaluated for their inhibitory effects on MELK, showing excellent anti-proliferative activity against lung and breast cancer cell lines. nih.gov

Inflammatory and Autoimmune Diseases: The immunomodulatory potential of this scaffold is significant.

Janus Kinase (JAK) Inhibition: JAKs are critical in cytokine signaling pathways that mediate inflammatory responses. Inhibition of JAK signaling is a promising strategy for autoimmune diseases. nih.gov Methotrexate (B535133), an anchor drug for chronic arthritis, has been shown to exert inhibitory effects on JAK1 and JAK2. nih.gov

Orai Channel Inhibition: As inhibitors of the Orai calcium channel, 7-azaindole derivatives can suppress IL-2 production, demonstrating efficacy in preclinical models of asthma and suggesting applications in other allergic inflammation conditions. nih.govnih.gov

Neurodegenerative Diseases: Emerging research points to the potential of targeting kinases in the central nervous system.

Colony-Stimulating Factor 1 Receptor (CSF1R): Inhibition of CSF1R is being explored as a therapeutic strategy for Alzheimer's disease. nih.gov The development of specific 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines has been pursued for this purpose. nih.gov

Table 1: Potential Therapeutic Targets for 1H-pyrrolo[2,3-b]pyridine Analogs

Therapeutic Target Disease Indication Key Research Finding
FGFR Cancer (Hepatocellular Carcinoma, Breast Cancer) Derivatives exhibit potent and selective inhibition of FGFR signaling pathways. nih.govrsc.orgacs.org
JAK Inflammatory and Autoimmune Diseases Scaffold can inhibit JAK-STAT signaling, a key pathway in immune response. nih.gov
c-Met Cancer Designed compounds show strong kinase inhibition and cellular inhibition in cancer lines. nih.gov
CDK8 Colorectal Cancer A derivative demonstrated significant tumor growth inhibition in xenograft models. acs.org
Orai Channels Asthma, Allergic Inflammation Compounds inhibit IL-2 production and reduce eosinophils in preclinical asthma models. nih.gov
CSF1R Alzheimer's Disease Scaffold is used to develop inhibitors targeting neuroinflammation pathways. nih.gov

Rational Design of Highly Selective and Potent Analogs

Future research will heavily rely on the rational design of analogs to enhance potency and selectivity, thereby minimizing off-target effects. Structure-activity relationship (SAR) studies are crucial for optimizing the 1H-pyrrolo[2,3-b]pyridine scaffold.

Key strategies for analog design include:

Modifying Core Substituents: The biological activity of 7-azaindole derivatives is highly dependent on the nature and position of substituents. For instance, in one study of FGFR inhibitors, introducing a trifluoromethyl group at the 5-position of the ring was a key modification to improve activity. nih.gov

Targeting Specific Kinase Features: Design strategies often aim to exploit unique features of the target kinase's ATP-binding pocket. The 7-azaindole core itself is an excellent hinge-binding motif, forming critical hydrogen bonds. jst.go.jp Further modifications can be made to interact with other regions of the binding site to enhance selectivity.

Scaffold Hopping and Bioisosteric Replacement: Replacing the 7-azaindole core with a bioisostere like pyrazolo[3,4-b]pyridine can sometimes lead to improved properties, such as metabolic stability, while maintaining potent kinase inhibition. nih.gov However, in other cases, this replacement can lead to a significant loss of activity, highlighting the importance of the original scaffold. nih.gov

Table 2: Activity of Selected 1H-pyrrolo[2,3-b]pyridine Derivatives

Compound ID Target Kinase IC50 Value Target Disease
Compound 4h FGFR1 7 nM Cancer
Compound 16h MELK 32 nM Cancer
Compound 22 CDK8 48.6 nM Colorectal Cancer
Compound 9 c-Met 22.8 nM Cancer
Compound 11h PDE4B 0.14 µM CNS Diseases

Development of Innovative Combination Therapies

To overcome drug resistance and enhance therapeutic efficacy, the future of treatment, particularly in oncology, lies in combination therapies. Derivatives of 2-Piperidin-3-yl-1H-pyrrolo[2,3-b]pyridine, acting as kinase inhibitors, are prime candidates for such strategies.

Combining FGFR Inhibitors: In non-small cell lung cancer (NSCLC), combining FGFR inhibitors with EGFR inhibitors has been shown to produce synergistic antiproliferative effects. aacrjournals.org For cholangiocarcinoma, combining the FGFR inhibitor pemigatinib (B609903) with the conventional chemotherapy agent gemcitabine (B846) also showed a synergistic effect. nih.gov Furthermore, resistance to FGFR inhibitors can be overcome by co-administering mTOR inhibitors. aacrjournals.orgnih.gov

Combining JAK Inhibitors: The efficacy of JAK inhibitors can be enhanced when used with other targeted agents. In myeloproliferative neoplasms, combining a JAK2 inhibitor with PI3K/mTOR, MEK, or PIM kinase inhibitors resulted in synergistic lethality against cancer cells. ashpublications.org A triple combination of JAK1/2, pan-PIM, and CDK4/6 inhibitors also demonstrated enhanced anti-tumor activity. ashpublications.org For autoimmune diseases, the combination of methotrexate (which has JAK inhibitory effects) with a JAK1/JAK3 inhibitor leads to better clinical outcomes than monotherapy. nih.gov

These studies underscore a clear direction for future research: identifying rational, mechanism-based combinations that target parallel or downstream survival pathways to prevent the emergence of resistance.

Application of Advanced Synthetic and Analytical Methodologies

The synthesis of complex 2-substituted and 2,4-disubstituted 1H-pyrrolo[2,3-b]pyridines requires sophisticated chemical methods. Future advancements will depend on the refinement of these techniques.

Advanced Synthesis: Key synthetic strategies involve multi-step sequences that often rely on modern cross-coupling reactions. The optimal route for creating 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines involved a chemoselective Suzuki-Miyaura cross-coupling at the C-2 position, followed by a Buchwald-Hartwig amination at the C-4 position. nih.gov Other methods include modifications of the Madelung and Fischer indole (B1671886) syntheses. rsc.org A significant challenge in these syntheses is the management of protecting groups, with steps like SEM-deprotection sometimes leading to unexpected side products. nih.gov Future work will likely focus on developing more efficient, high-yield synthetic routes with fewer steps and more robust protecting group strategies. juniperpublishers.comacs.org

Analytical Characterization: The structural elucidation of novel analogs relies on a suite of analytical techniques. Standard methods include Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and elemental analysis to confirm the identity and purity of the synthesized compounds. ijper.orgajol.info

Integration of Computational Approaches in Drug Discovery

In silico methods are becoming indispensable for accelerating the drug discovery process. For a scaffold like 1H-pyrrolo[2,3-b]pyridine, computational chemistry offers powerful tools to guide rational design and predict biological activity.

Molecular Docking: This technique is widely used to predict the binding orientation of designed inhibitors within the active site of a target protein, such as a kinase. ijper.orgresearchgate.net It helps in understanding key interactions, like the hydrogen bonds between the 7-azaindole core and the kinase hinge region, and informs the design of new analogs with improved binding affinity. tandfonline.com

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies help to explain the structural requirements for biological activity. researchgate.net By building models that correlate the physicochemical properties of a series of compounds with their inhibitory potency, researchers can predict the activity of novel, unsynthesized analogs.

Pharmacokinetic and Toxicity Prediction (ADMET): Computational tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds early in the discovery process. This allows for the prioritization of candidates with more favorable drug-like properties, reducing late-stage failures. researchgate.net

The integration of these computational approaches allows for a more focused and efficient discovery cycle, enabling the design of potent and selective analogs of this compound with optimized therapeutic potential.

Q & A

Q. What synthetic methodologies are commonly employed to construct the pyrrolo[2,3-b]pyridine core in derivatives like 2-Piperidin-3-yl-1H-pyrrolo[2,3-b]pyridine?

The pyrrolo[2,3-b]pyridine scaffold is typically synthesized via cyclization reactions or functionalization of pre-existing heterocycles. Key steps include:

  • Chlorination/Nitration : Selective halogenation or nitration using reagents like HNO₃/H₂SO₄ or Selectfluor® under controlled temperatures (e.g., 0°C for nitration to avoid over-reaction) .
  • Cross-Coupling : Suzuki-Miyaura coupling with boronic acids (e.g., 3,4-dimethoxyphenylboronic acid) using Pd(PPh₃)₄ as a catalyst in toluene/EtOH at 105°C .
  • Protection/Deprotection : Use of NaH and methyl iodide for N-methylation, followed by acidic or basic deprotection .

Q. How are structural and purity characteristics of pyrrolo[2,3-b]pyridine derivatives validated?

  • NMR Spectroscopy : ¹H and ¹⁹F NMR are critical for confirming substituent positions and monitoring reaction progress. For example, ¹⁹F-NMR at δ = -172.74 ppm confirmed fluorine substitution in 3-fluoro-4-chloro-1H-pyrrolo[2,3-b]pyridine .
  • HRMS : High-resolution mass spectrometry validates molecular formulas (e.g., C₇H₅FClN₂ with [M+H]+ = 171.0123) .
  • Chromatography : Column chromatography (e.g., DCM/EA 4:1) and HPLC ensure purity >95% for biological assays .

Q. What are the key challenges in optimizing reaction yields for pyrrolo[2,3-b]pyridine derivatives?

  • Regioselectivity : Achieving mono-substitution requires careful control of stoichiometry and temperature. For example, selective chlorination of 7-azaindole via N-oxide intermediates avoids dihalogenation .
  • Byproduct Formation : Side reactions like over-fluorination are mitigated using milder reagents (e.g., Selectfluor®) and shorter reaction times .

Advanced Research Questions

Q. How do structural modifications to the pyrrolo[2,3-b]pyridine core influence kinase inhibition (e.g., FGFR, BTK)?

  • Scaffold Hopping : Replacing indole with pyrrolo[2,3-b]pyridine enhances BTK inhibition (IC₅₀ <10 nM) due to improved π-π stacking in the ATP-binding pocket .
  • Substituent Effects : Electron-withdrawing groups (e.g., -Cl, -F) at C-3/C-4 increase FGFR1-3 affinity (e.g., compound 4h: FGFR1 IC₅₀ =7 nM) by stabilizing hydrogen bonds with hinge residues .
  • Piperidine Linkers : The 2-piperidin-3-yl group enhances solubility and bioavailability, as seen in JAK3 inhibitors .

Q. What in vivo models are used to evaluate the antitumor efficacy of pyrrolo[2,3-b]pyridine derivatives?

  • Xenograft Models : Intraperitoneal administration of derivatives (e.g., 1f, 3f) in diffuse malignant peritoneal mesothelioma (DMPM) models showed 58–75% tumor volume reduction via CDK1 inhibition and survivin downregulation .
  • Zebrafish Larvae : Used for rapid in vivo metabolism studies to predict human pharmacokinetics, particularly for fluorinated analogs .

Q. How do pyrrolo[2,3-b]pyridine derivatives synergize with existing therapies?

  • Combination with Paclitaxel : Compound 3f synergizes with paclitaxel in DMPM cells, enhancing apoptosis via caspase-3 activation and reducing IC₅₀ values by 40% .
  • Dual Kinase Targeting : Co-inhibition of TBK1/IKKε pathways (e.g., compound 4h) disrupts energy metabolism in obese cancer models .

Q. What analytical techniques resolve contradictions in SAR studies for pyrrolo[2,3-b]pyridine-based inhibitors?

  • X-ray Crystallography : Resolved binding modes of CLK inhibitors (e.g., furo[3,2-b]pyridine derivatives) to explain selectivity over related kinases .
  • Molecular Dynamics (MD) : Simulations predict off-target effects, such as compound 3f’s unintended mGluR5 modulation, guiding structural refinements .

Methodological Tables

Q. Table 1. Representative Synthetic Routes for Pyrrolo[2,3-b]pyridine Derivatives

StepReaction TypeConditionsYieldReference
1NitrationHNO₃/H₂SO₄, 0°C29%
2Suzuki CouplingPd(PPh₃)₄, 105°C88%
3MethylationNaH/MeI, THF75%

Q. Table 2. Biological Activities of Selected Derivatives

CompoundTargetIC₅₀ (nM)ModelReference
4hFGFR17In vitro kinase assay
3fCDK1<10DMPM xenograft
3nBTK8.2Enzyme assay

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.